Allyphenyline oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyphenyline oxalate is a chemical compound known for its potent pharmacological properties. It is a white to beige powder with the empirical formula C14H18N2O · C2H2O4 and a molecular weight of 320.34. This compound is a potent α2C-adrenoceptor/serotonin 5-HT1A receptor agonist and α2A-adrenoceptor antagonist, exhibiting anxiolytic and antidepressant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of allyphenyline oxalate involves the reaction of 2-(1-(2-allylphenoxy)ethyl)-4,5-dihydro-1H-imidazole with oxalic acid. The reaction typically occurs under controlled conditions to ensure high purity and yield. The compound is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to optimize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions: Allyphenyline oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Allyphenyline oxalate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, depression, and withdrawal symptoms from opioids and alcohol.
Industry: Utilized in the development of new pharmaceuticals and as a component in various chemical formulations
Mechanism of Action
The mechanism of action of allyphenyline oxalate involves its interaction with specific molecular targets:
α2C-Adrenoceptors: this compound acts as an agonist, activating these receptors and leading to anxiolytic effects.
5-HT1A Receptors: The compound also acts as an agonist at these receptors, contributing to its antidepressant activity.
α2A-Adrenoceptors: this compound functions as an antagonist at these receptors, which may modulate its overall pharmacological profile.
Comparison with Similar Compounds
Lofexidine hydrochloride: Another α2-adrenoceptor agonist used in the treatment of opioid withdrawal.
Carbimazole: A compound with similar structural features but different pharmacological properties.
BAZ2-ICR: A selective inhibitor with distinct biological activities.
Uniqueness: Allyphenyline oxalate is unique due to its dual action as an α2C-adrenoceptor/serotonin 5-HT1A receptor agonist and α2A-adrenoceptor antagonist. This combination of activities contributes to its potent anxiolytic and antidepressant effects, making it a valuable compound in both research and therapeutic contexts .
Properties
Molecular Formula |
C16H20N2O5 |
---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
oxalic acid;2-[1-(2-prop-2-enylphenoxy)ethyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C14H18N2O.C2H2O4/c1-3-6-12-7-4-5-8-13(12)17-11(2)14-15-9-10-16-14;3-1(4)2(5)6/h3-5,7-8,11H,1,6,9-10H2,2H3,(H,15,16);(H,3,4)(H,5,6) |
InChI Key |
JYZGXSWKEOEVHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NCCN1)OC2=CC=CC=C2CC=C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.